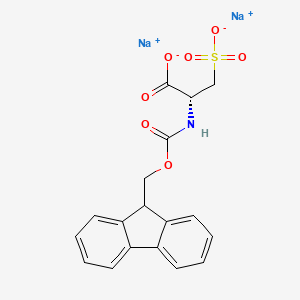

Sodium (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

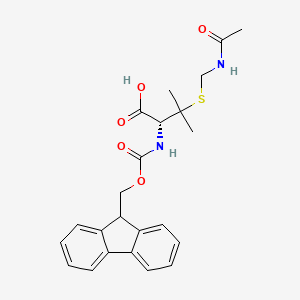

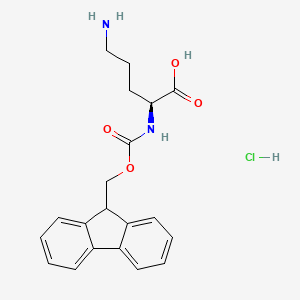

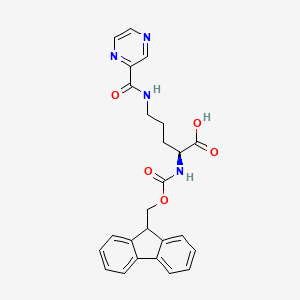

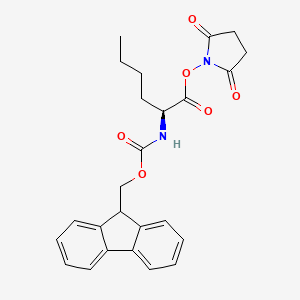

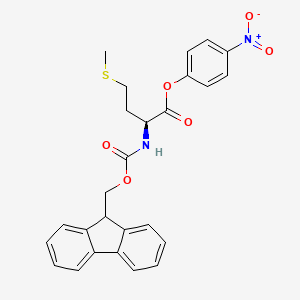

“Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate” is a complex organic compound. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group acts as a protective group for the amino acids during the synthesis process .

Synthesis Analysis

The synthesis of Fmoc amino acid azides, which are similar to the compound , has been described in the literature . The process involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and the sulfonatopropanoate group. The Fmoc group consists of a fluorene core with a methoxy carbonyl group attached . The sulfonatopropanoate group contains a sulfonic acid moiety attached to a propanoate group.Chemical Reactions Analysis

The Fmoc group is known to be involved in various chemical reactions, particularly in peptide synthesis . It acts as a protective group for amino acids during the synthesis process, preventing unwanted side reactions . The Fmoc group can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, Fmoc-protected amino acids are typically crystalline solids that are stable at room temperature .Scientific Research Applications

Polymeric Frameworks

- Framework Construction : A study detailed the solvent-thermal reaction of l-cysteic acid and aqueous sodium hydroxide to obtain a compound involving coordination with sodium ions, highlighting the potential for creating monomeric frameworks useful in material science. The coordinated sodium ions interact with the amino, carboxylate, and sulfonate residues of the deprotonated amino acid, resulting in a three-dimensional polymeric framework, which could have implications for developing new materials with specific structural and functional properties (Fu-Hong Liu, 2011).

Organic Synthesis

- Synthesis of Sulfinic Acid Salts and Sulfonamides : Research demonstrated a method for synthesizing various alkyl and aryl sulfinic acid salts and sulfonamides from corresponding halides. This methodology, involving the reagent sodium 3-methoxy-3-oxopropane-1-sulfinate, avoids harsh conditions and could have significant applications in chemical synthesis (Jeremy M. Baskin & Zhaoyin Wang, 2002).

Polymer Science

- Conjugated Polymer Electrolytes in Solar Cells : A study on fluorene-based conjugated polymer electrolyte (CPE) for polymer solar cells demonstrates how these materials, when applied as cathode interlayers, influence device performance through modulation of the interfacial dipole and work function. This research shows the importance of the compound's structural elements in enhancing the efficiency of solar cells (Lie Chen, C. Xie, Yiwang Chen, 2013).

Surface Chemistry

- Surface Activities of Surfactants : Research into the surface activities of anionic Gemini surfactants derived from cyanuric chloride, including a compound structurally similar to the query, revealed insights into their surface activity and wetting ability. These findings could be relevant in the development of new surfactants for various industrial applications (Zhiyong Hu, Hailin Zhu, Jianlong Wang, Duanlin Cao, 2016).

Mechanism of Action

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with many potential applications in biochemistry and medicine . Future research may focus on developing more efficient synthesis methods, exploring new applications, or investigating the properties of novel Fmoc-protected amino acids.

properties

IUPAC Name |

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJDMFNWKCNZAT-SQKCAUCHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

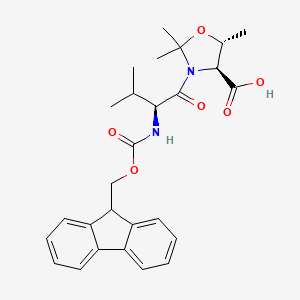

![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)